molecular formula C14H11FN2S B14116444 2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B14116444
M. Wt: 258.32 g/mol
InChI Key: OMXRCMRPDVPIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole is a compound belonging to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic aromatic substitution, yielding 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial applications, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzoxazole
  • 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole stands out due to its unique combination of the benzimidazole core with the fluorophenyl and methylsulfanyl groups. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C14H11FN2S

Molecular Weight

258.32 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)

InChI Key

OMXRCMRPDVPIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.